

Technical Guide: (S)-Azepane-2-carboxylic Acid Methyl Ester

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Compound of Interest

Compound Name: (S)-Azepane-2-carboxylic acid methyl ester
Cat. No.: B7810093

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CAS Number: 2323062-57-1 (Hydrochloride Salt)[1][2]

Executive Summary

(S)-Azepane-2-carboxylic acid methyl ester (often referred to as the methyl ester of L-homoproline or pipercolic acid homologue) is a critical chiral building block in medicinal chemistry.[1] Structurally, it consists of a seven-membered saturated nitrogen heterocycle (azepane) with a carboxylate moiety at the C2 position.[1]

As a cyclic amino acid derivative, it serves as a conformational constraint in peptidomimetics, offering a larger hydrophobic profile and distinct dihedral angle preferences compared to its five-membered analogue, proline, and six-membered analogue, pipercolic acid.[1] This guide details its physicochemical properties, validated synthesis protocols, and applications in fragment-based drug design (FBDD).[1]

Chemical Identity & Physicochemical Specifications[1][4][5][6][7][8]

The compound is most stable and commercially available as its hydrochloride salt. The free base is prone to racemization and hydrolysis; therefore, all handling protocols below assume the use or generation of the hydrochloride salt for storage.

Property	Specification
Chemical Name	Methyl (S)-azepane-2-carboxylate hydrochloride
CAS Number (HCl)	2323062-57-1
CAS Number (Acid Precursor)	123053-42-9 ((S)-Azepane-2-carboxylic acid)
Molecular Formula	C ₈ H ₁₅ NO ₂ [1] · HCl
Molecular Weight	193.67 g/mol (Salt); 157.21 g/mol (Free Base)
Chirality	(S)-Enantiomer
Appearance	White to off-white hygroscopic solid
Solubility	Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
SMILES (Free Base)	COC(=O)[C@@H]1CCCCCN1

Synthetic Methodology

Strategic Rationale

While ring-closing metathesis (RCM) or Schmidt rearrangement can construct the azepane core, the most reliable and scalable route for the application scientist involves the direct esterification of the commercially available (S)-azepane-2-carboxylic acid.[1]

Critical Consideration: The formation of the methyl ester from the zwitterionic amino acid requires anhydrous conditions to prevent hydrolysis. The use of Thionyl Chloride (

) in Methanol is preferred over acid catalysis (

) because

scavenges adventitious water, driving the equilibrium to completion.

Protocol: Fisher Esterification via Thionyl Chloride

Safety Note: Perform in a fume hood.

reacts violently with water to release

and

gases.

Reagents:

- (S)-Azepane-2-carboxylic acid (CAS 123053-42-9)[3][4]
- Anhydrous Methanol (MeOH)[1]
- Thionyl Chloride (

)[1]
- Diethyl Ether (

) for precipitation[1]

Step-by-Step Workflow:

- Preparation: Chill 50 mL of anhydrous MeOH to 0°C in a round-bottom flask under Nitrogen atmosphere.
- Activation: Dropwise add

(1.5 equivalents relative to acid) to the cold MeOH. Stir for 15 minutes. Mechanism: This generates anhydrous HCl in situ and activates the methanol.
- Addition: Add (S)-Azepane-2-carboxylic acid (1.0 equivalent) in one portion.
- Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1, Stain: Ninhydrin).
- Work-up: Concentrate the reaction mixture in vacuo to remove solvent and excess

- Purification: Triturate the resulting gummy residue with cold Diethyl Ether to induce crystallization of the hydrochloride salt. Filter and dry under high vacuum.

Synthesis Pathway Visualization



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Figure 1: Acid-catalyzed esterification pathway utilizing thionyl chloride for in-situ water scavenging.[1]

Applications in Drug Discovery

Peptidomimetics & Conformational Restriction

The azepane ring introduces specific steric constraints that differ from the rigid pyrrolidine (proline) ring.

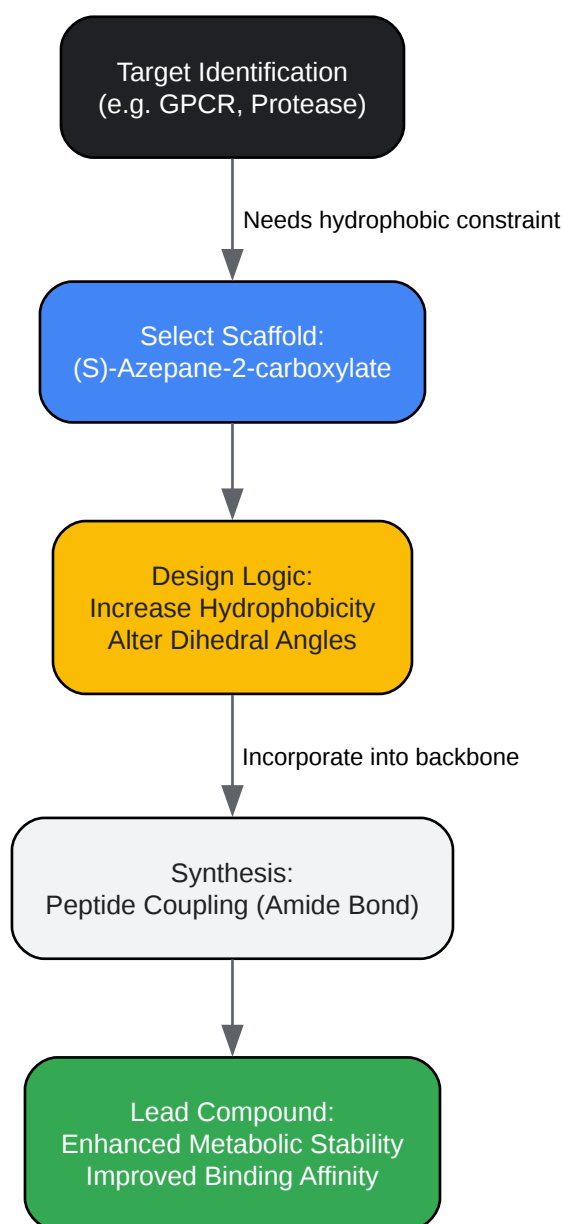
- Turn Mimetics: The 7-membered ring allows for a wider range of dihedral angles (), making it suitable for mimicking -turns in peptide chains where proline is too rigid.[1]
- Protease Inhibitors: Used as a P2 or P1' scaffold in inhibitors for serine proteases (e.g., Thrombin, HCV NS3/4A). The hydrophobic bulk of the ring fills the S2 pocket more effectively than smaller homologues.

Experimental Usage: Free Base Generation

For coupling reactions (e.g., amide bond formation), the HCl salt must be neutralized.

- In-situ Neutralization: Use 2.0–2.5 equivalents of DIPEA (N,N-Diisopropylethylamine) in DMF/DCM during the coupling step.[1]
- Isolation (Not Recommended): Isolating the free base oil is risky due to potential dimerization (diketopiperazine formation). Always generate in situ.

Drug Design Logic Flow



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Figure 2: Decision framework for utilizing azepane scaffolds in medicinal chemistry campaigns.

Quality Control & Stability

Analytical Parameters

To ensure the integrity of the reagent before use in complex synthesis:

- ¹H NMR (DMSO-d₆): Look for the methyl ester singlet at 3.6–3.7 ppm.^[1] The -proton (chiral center) typically appears as a multiplet around 4.0–4.4 ppm.^[1]
- Mass Spectrometry (ESI+): Expected = 158.12 (Free base mass).
- Enantiomeric Purity: Assess via Chiral HPLC using a Crownpak CR(+) column (specifically designed for amino acids) or by derivatization with Marfey's reagent.

Storage & Handling

- Hygroscopicity: The HCl salt is highly hygroscopic. Store in a desiccator at -20°C.
- Stability: Stable as a solid for >1 year if kept dry. In solution (especially aqueous at pH > 7), the ester is susceptible to hydrolysis back to the acid.

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